molecular formula C10H8Cl2O B3025285 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one CAS No. 248607-58-1

5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B3025285
CAS No.: 248607-58-1
M. Wt: 215.07 g/mol
InChI Key: PZKHBGYPFVREIL-UHFFFAOYSA-N
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Description

5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one: is an organic compound belonging to the class of naphthalenones It is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the naphthalenone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one typically involves the chlorination of 3,4-dihydronaphthalen-1(2H)-one. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst like aluminum chloride. The reaction conditions often include maintaining a low temperature to control the reactivity of chlorine and prevent over-chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one can undergo oxidation reactions to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of 5,7-dichloro-1,4-naphthoquinone.

    Reduction: Formation of 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

Chemistry: 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: In materials science, this compound can be used in the production of polymers and other advanced materials. Its unique chemical properties contribute to the development of materials with specific characteristics.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

  • 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol
  • 5,7-Dichloro-1,4-naphthoquinone
  • 3,4-Dihydronaphthalen-1(2H)-one

Comparison: 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of chlorine atoms at specific positions, which influence its reactivity and potential applications. Compared to its analogs, it offers distinct advantages in terms of chemical stability and versatility in synthetic applications.

Properties

IUPAC Name

5,7-dichloro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKHBGYPFVREIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2Cl)Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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